Trifluoromethanethiol

Overview

Description

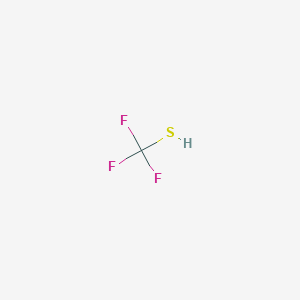

Trifluoromethanethiol is an organosulfur compound with the chemical formula CHF₃S. It is characterized by the presence of a trifluoromethyl group (CF₃) attached to a thiol group (SH). This compound is known for its strong odor and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethanethiol can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl iodide (CF₃I) with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

CF3I+H2S→CF3SH+HI

Industrial Production Methods: Industrial production of this compound typically involves the use of specialized equipment to handle the toxic and corrosive reagents. The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Trifluoromethanethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoromethanesulfonic acid (CF₃SO₃H) using strong oxidizing agents such as hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Trifluoromethanesulfonic acid (CF₃SO₃H).

Substitution: Various trifluoromethylthio derivatives depending on the substituent used.

Scientific Research Applications

Trifluoromethanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability.

Industry: It is used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trifluoromethanethiol involves its interaction with various molecular targets. The trifluoromethyl group (CF₃) enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and enzymes. The thiol group (SH) can form covalent bonds with protein thiols, leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Trifluoromethanethiol can be compared with other similar compounds such as:

Methanethiol (CH₃SH): Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Trifluoromethanesulfonic acid (CF₃SO₃H): An oxidized form of this compound with strong acidic properties.

Trifluoromethyl iodide (CF₃I): A precursor in the synthesis of this compound.

Uniqueness: The presence of the trifluoromethyl group (CF₃) in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it valuable in various chemical and biological applications.

Biological Activity

Trifluoromethanethiol (TFMT) is a sulfur-containing compound characterized by the presence of three fluorine atoms attached to a methanethiol group. Its unique chemical structure imparts distinct biological activities, making it a subject of interest in pharmacological and biochemical research. This article explores the biological activity of TFMT, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula . It is notable for its high acidity compared to other thiols, which influences its reactivity and biological interactions. The compound's thermodynamic properties have been studied, revealing significant insights into its stability and behavior under various conditions .

Mechanisms of Biological Activity

TFMT exhibits several biological activities primarily attributed to its ability to release thiol groups upon metabolic conversion. The following mechanisms have been identified:

- Cytotoxicity : TFMT has shown cytotoxic effects against various cancer cell lines, particularly through mechanisms involving the induction of apoptosis and disruption of cellular redox balance.

- Antimicrobial Activity : The compound has demonstrated efficacy against anaerobic pathogens by inhibiting their growth and survival mechanisms .

- Antioxidant Properties : TFMT may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Case Studies

- Cytotoxicity in Cancer Cells : A study focusing on TFMT's effects on human colon cancer-derived HCT-116 cells revealed that it induces significant cytotoxicity. The mechanism involves the activation of methioninase, leading to the production of toxic metabolites such as methaneselenol and this compound . This study highlighted that TFMT's cytotoxic effects were enhanced compared to traditional selenomethionine treatments.

- Antimicrobial Efficacy : In another investigation, TFMT was tested against various bacterial strains, demonstrating potent antimicrobial activity. The compound's ability to disrupt bacterial cell membranes contributed to its effectiveness against pathogens like Clostridium difficile and other anaerobic bacteria .

- Thermodynamic Studies : Research on the thermodynamic properties of TFMT provided insights into its stability and potential biological interactions. Measurements indicated that TFMT has a high heat capacity and significant heat of vaporization, suggesting considerable energy requirements for phase changes, which may influence its biological availability .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

trifluoromethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3S/c2-1(3,4)5/h5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLLMKMFWIUACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164218 | |

| Record name | Trifluoromethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493-15-8 | |

| Record name | Methanethiol, trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.